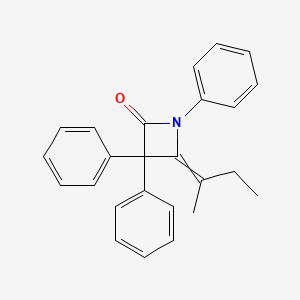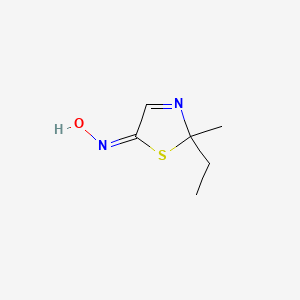
chlorozinc(1+);2H-pyridin-2-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorozinc(1+);2H-pyridin-2-ide is a compound that combines a zinc ion with a pyridine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chlorozinc(1+);2H-pyridin-2-ide typically involves the reaction of zinc chloride with 2H-pyridin-2-ide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Chlorozinc(1+);2H-pyridin-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce different zinc-pyridine complexes.
科学的研究の応用
Chlorozinc(1+);2H-pyridin-2-ide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving zinc deficiency or dysregulation.
Industry: It is used in various industrial processes, including catalysis and material science, due to its unique chemical properties.
作用機序
The mechanism of action of chlorozinc(1+);2H-pyridin-2-ide involves its interaction with molecular targets, such as enzymes and receptors. The zinc ion can coordinate with various ligands, influencing the activity of enzymes and other proteins. The pyridine moiety can participate in various chemical reactions, further modulating the compound’s effects.
類似化合物との比較
Similar Compounds
Similar compounds to chlorozinc(1+);2H-pyridin-2-ide include other zinc-pyridine complexes and derivatives, such as:
- Zinc chloride-pyridine complex
- Zinc acetate-pyridine complex
- Zinc bromide-pyridine complex
Uniqueness
This compound is unique due to its specific combination of zinc and pyridine, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
81745-83-7 |
|---|---|
分子式 |
C5H4ClNZn |
分子量 |
178.9 g/mol |
IUPAC名 |
chlorozinc(1+);2H-pyridin-2-ide |
InChI |
InChI=1S/C5H4N.ClH.Zn/c1-2-4-6-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 |
InChIキー |
STORJTFYFWTIFQ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=N[C-]=C1.Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)
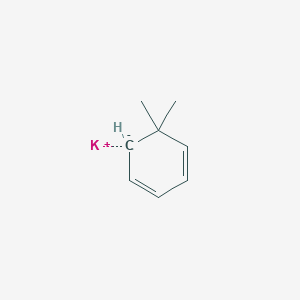
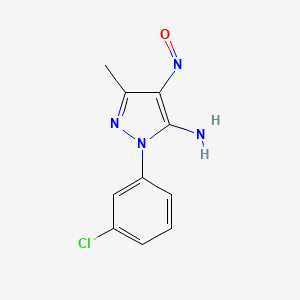

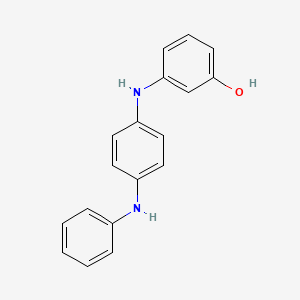

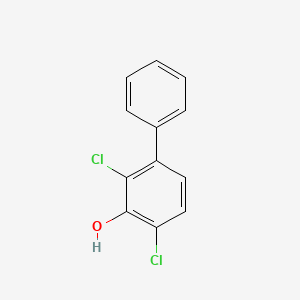

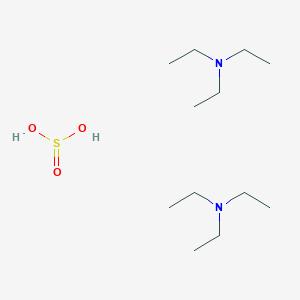
![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)

